molecular formula C22H18ClN3O B12119909 5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol

5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol

Cat. No.: B12119909
M. Wt: 375.8 g/mol
InChI Key: ASXQXISXNJMZSA-UHFFFAOYSA-N
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Description

5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol, also known by its chemical formula C22H20N4O, is a heterocyclic compound with intriguing properties. Its structure features a quinoline ring system substituted with a chloro group, a phenylmethyl group, and an amino group. Let’s explore its synthesis, reactions, applications, and more!

Preparation Methods

Synthetic Routes:

One synthetic route involves the condensation of 5-methylpyridine-2-amine with a phenylmethyl aldehyde, followed by cyclization to form the quinoline ring. The chlorination of the resulting compound yields 5-chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol .

Industrial Production:

While specific industrial production methods are not widely documented, laboratory-scale syntheses provide insights into the compound’s preparation.

Chemical Reactions Analysis

5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The chloro group can be substituted with other moieties. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry:

    Fluorescent Probe: Its quinoline core makes it useful as a fluorescent probe for detecting metal ions or biomolecules.

    Medicinal Chemistry: Researchers explore its derivatives for potential drug development.

Biology and Medicine:

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Antimicrobial Activity: Investigations into its antibacterial and antifungal effects continue.

Industry:

    Dye Synthesis: Quinoline derivatives find applications in dye production.

    Material Science: They contribute to the development of functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While 5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, similar quinoline-based compounds include 8-hydroxyquinoline and other derivatives.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

5-chloro-7-[[(5-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H18ClN3O/c1-14-9-10-19(25-13-14)26-20(15-6-3-2-4-7-15)17-12-18(23)16-8-5-11-24-21(16)22(17)27/h2-13,20,27H,1H3,(H,25,26)

InChI Key

ASXQXISXNJMZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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